Antimycobacterial agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

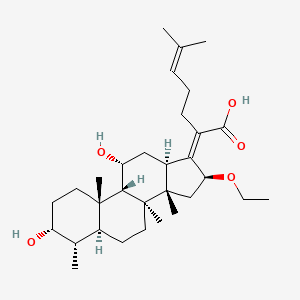

Structure

3D Structure

Properties

Molecular Formula |

C31H50O5 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

GMGBOVQRWIUILG-BOMUXYMCSA-N |

Isomeric SMILES |

CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C |

Canonical SMILES |

CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antimycobacterial Agent-2 (Cyclomarin A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Antimycobacterial Agent-2, also known as Cyclomarin A (CymA). This natural cyclic peptide has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, by acting on a novel molecular target.[1]

Core Mechanism of Action: Targeting the ClpC1-ClpP1P2 Protease Complex

The primary target of Cyclomarin A in Mycobacterium tuberculosis is the ClpC1 subunit of the caseinolytic protease complex.[1][2] This complex, which is crucial for protein quality control and the degradation of misfolded or damaged proteins, is composed of the ClpC1 ATPase and the ClpP1P2 peptidase.[3] Cyclomarin A exerts its antimycobacterial effect not by simple inhibition, but by dysregulating the function of this essential protease system, leading to uncontrolled proteolysis and subsequent cell death.[3][4]

Cyclomarin A specifically binds to the N-terminal domain (NTD) of the ClpC1 subunit with high affinity.[5][6] This binding event induces a conformational change in ClpC1, promoting its assembly into hexameric rings and even higher-order supercomplexes.[7][8] The formation of these supercomplexes significantly stimulates the ATPase activity of ClpC1, which in turn enhances the degradation of various protein substrates by the associated ClpP1P2 protease.[3][8] This overactivation of the protease leads to a toxic cellular state, ultimately resulting in the death of the mycobacterium.[3][9]

The specificity of Cyclomarin A for mycobacterial ClpC1 is attributed to a hydrophobic binding pocket in the N-terminal domain that is not conserved in other bacteria, explaining its selective activity.[4]

Signaling Pathways and Molecular Interactions

The interaction of Cyclomarin A with the ClpC1-ClpP1P2 system can be visualized as a cascade of events that shifts the equilibrium of the complex from a regulated to a deregulated state. Under normal conditions, the activity of ClpC1 is tightly controlled, with the protein existing predominantly in an inactive, non-hexameric resting state.[7] The binding of Cyclomarin A abrogates this resting state, triggering the formation of highly active proteolytic supercomplexes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Cyclomarin A and its interaction with the ClpC1 target.

Table 1: In Vitro Activity of Cyclomarin A

| Compound | Target Organism | MIC50 (µM) | Cidal Concentration (µM) | Reference |

| Cyclomarin A | M. tuberculosis | 0.1 | 0.3 (in broth) | [1][9] |

| Cyclomarin A | M. tuberculosis (in macrophages) | - | 2.5 | [1] |

| Cyclomarin A | Multidrug-resistant Mtb isolates | Active | - | [1] |

Table 2: Binding Affinity of Cyclomarin A Derivative to ClpC1

| Ligand | Protein | Dissociation Constant (Kd) | Reference |

| Cyclomarin A aminoalcohol derivative | Recombinant ClpC1 | 16 nM | [1] |

Experimental Protocols

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[10][11]

-

Preparation of Bacterial Inoculum:

-

Culture Mycobacterium tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Adjust the optical density (OD) of the bacterial suspension to a McFarland standard of 0.5, which corresponds to a specific number of bacterial cells per milliliter.[12]

-

Dilute the adjusted suspension to achieve the final desired inoculum concentration in the assay plate (typically ~5 x 105 CFU/well).[13]

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of Cyclomarin A in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate culture medium to achieve a range of desired concentrations.[12]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Cyclomarin A.

-

Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).[13]

-

Incubate the plate at 37°C for a defined period (typically 16-24 hours for many bacteria, but may be longer for slow-growing mycobacteria).[13]

-

-

Determination of MIC:

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (Cyclomarin A) to a macromolecule (ClpC1), allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Sample Preparation:

-

Purify recombinant ClpC1 protein and dialyze it extensively against the desired buffer.

-

Prepare a concentrated solution of Cyclomarin A in the same dialysis buffer.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the purified ClpC1 protein into the sample cell of the ITC instrument.

-

Load the Cyclomarin A solution into the injection syringe.

-

Perform a series of small, sequential injections of Cyclomarin A into the ClpC1 solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[1]

-

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Mycobacterial Inhibition by Cyclomarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of mycobacterial inhibition by cyclomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Antimycobacterial Agent-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a class of compounds designated herein as "Antimycobacterial Agent-2." This class is based on the well-established isoniazid scaffold, a cornerstone in the treatment of tuberculosis.[1][2] Understanding the SAR of this core structure is pivotal for the rational design of novel, more potent agents to combat drug-resistant strains of Mycobacterium tuberculosis.

Core Scaffold and Mechanism of Action

The fundamental structure of this compound is isonicotinic acid hydrazide, commonly known as isoniazid (INH).[3] Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[4][5]

The mechanism of action is initiated by the bacterial catalase-peroxidase enzyme, KatG, which activates INH into a reactive species.[3][4] This activated form then covalently binds with the NAD+ cofactor, forming an adduct.[3][6] This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[6][7] The inhibition of InhA disrupts the synthesis of mycolic acids, which are critical, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8][9] This disruption leads to the loss of cell wall integrity and ultimately, bacterial cell death.[7] Isoniazid is bactericidal to rapidly dividing mycobacteria and bacteriostatic to slow-growing ones.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the isoniazid scaffold have revealed stringent structural requirements for its antimycobacterial activity.

2.1. The Pyridine Ring

The pyridine ring is a critical component of the pharmacophore.

-

Position of the Nitrogen Atom: Isomerization of the pyridyl nitrogen to the 2- or 3-position results in a complete loss of activity.[1][10] The nitrogen must be at the 4-position relative to the hydrazide group for optimal potency.

-

Ring Substitution: Substitution on the pyridine ring is generally not well-tolerated.[1] Substitution at the 3-position abolishes activity, while substitution at the 2-position with a small group like methyl (2-methyl-INH) can retain activity comparable to the parent isoniazid.[1][2]

-

Ring Replacement: Replacing the pyridine ring with other isosteric heterocycles leads to a significant reduction or complete loss of antitubercular activity.[1][10]

**2.2. The Hydrazide Moiety (-CONHNH₂) **

The hydrazide functional group is absolutely essential for the biological activity of this class of compounds.[10] Any modification to this moiety, such as its replacement or alteration, leads to the abolishment of antimycobacterial effects.[1][10] This is because the hydrazide group is directly involved in the activation by KatG and the subsequent formation of the inhibitory INH-NAD adduct.[2]

2.3. Lipophilicity and Derivatives

While the core scaffold is rigid in its requirements, derivatization, particularly to increase lipophilicity, has been a successful strategy to enhance activity and overcome resistance.[11]

-

Hydrazone Derivatives: The formation of hydrazones by condensing isoniazid with various aldehydes or ketones can produce compounds with potent activity.[11] Some derivatives, such as isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, have shown activity against isoniazid-resistant strains.[12]

-

Alkyl Chains: The addition of long n-alkyl chains (C8 to C14) has been shown to result in low minimum inhibitory concentrations (MICs).[13] This increased lipophilicity is thought to facilitate the penetration of the mycobacterial cell wall.[11][13]

Quantitative Data Presentation

The following tables summarize the antimycobacterial activity of selected isoniazid analogues against M. tuberculosis H37Rv and resistant strains, expressed as Minimum Inhibitory Concentration (MIC).

Table 1: MIC of Isoniazid Analogues Against M. tuberculosis H37Rv

| Compound | Modification | MIC (µM) | Reference |

| Isoniazid | Parent Compound | 0.07 - 1.46 | [12] |

| Analogue 1 | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 0.4 | [12] |

| Analogue 2 | N-octyl-2-(2-isonicotinoylhydrazineylidene)propanamide | ≤0.125 | [13] |

| Analogue 3 | N-decyl-2-(2-isonicotinoylhydrazineylidene)propanamide | ≤0.125 | [13] |

| Analogue 4 | N-dodecyl-2-(2-isonicotinoylhydrazineylidene)propanamide | ≤0.125 | [13] |

| Analogue 5 | Sulfonate Ester Hydrazone (SIH1) | 0.31 | [14] |

| Analogue 6 | Sulfonate Ester Hydrazone (SIH4) | 0.31 | [14] |

Table 2: MIC of Selected Analogues Against INH-Resistant M. tuberculosis

| Compound | Strain (Resistance Mechanism) | MIC (µM) | Reference |

| Isoniazid | SRI 1369 (INH-Resistant) | >40 | [12] |

| Analogue 1 | SRI 1369 (INH-Resistant) | 0.14 | [12] |

| Isoniazid | Clinical Isolate (inhA promoter mutant) | >0.62 | [14] |

| Analogue 5 | Clinical Isolate (inhA promoter mutant) | 1.56 | [14] |

| Analogue 6 | Clinical Isolate (inhA promoter mutant) | 1.56 | [14] |

| Isoniazid | Clinical Isolate (katG S315T mutant) | >2.5 | [14] |

| Analogue 5 | Clinical Isolate (katG S315T mutant) | 6.25 | [14] |

| Analogue 6 | Clinical Isolate (katG S315T mutant) | 6.25 | [14] |

Experimental Protocols

4.1. General Synthesis of Isoniazid Hydrazone Derivatives

This protocol describes a general method for synthesizing hydrazone derivatives from isoniazid and an aldehyde.

-

Dissolution: Dissolve isoniazid (1 equivalent) in a suitable solvent such as methanol or ethanol.[15]

-

Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1 equivalent).[15][16]

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 70°C) for a period of 1 to 3 hours.[15]

-

Isolation: Cool the reaction mixture. The resulting solid product is collected by filtration.

-

Purification: Wash the solid with the reaction solvent to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[15]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[16][17]

4.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[18]

-

Preparation of Inoculum: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute to achieve the final inoculum concentration.

-

Plate Setup: Dispense sterile Middlebrook 7H12 media into the wells of a 96-well microtiter plate.[18][19]

-

Compound Dilution: Prepare serial dilutions of the test compounds in the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (media only).

-

Inoculation: Add the prepared mycobacterial inoculum to each well, except for the negative control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Addition of Indicator: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

Reading Results: Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration in the wells that remain blue.[18] Results can also be read spectrophotometrically.

Conclusion

The structure-activity relationship for the isoniazid scaffold is well-defined and stringent, particularly concerning the integrity of the 4-pyridyl and hydrazide moieties. These features are indispensable for its mechanism of action, which involves KatG-mediated activation and subsequent inhibition of mycolic acid synthesis. While modifications to this core are often detrimental, strategic derivatization to increase lipophilicity has proven to be a viable approach for developing novel analogues. Some of these derivatives exhibit enhanced activity and can overcome certain resistance mechanisms. Future drug discovery efforts should focus on designing compounds that either do not require KatG activation or can effectively inhibit alternative targets in the mycobacterial cell wall synthesis pathway, thereby circumventing common resistance pathways.

References

- 1. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijsdr.org [ijsdr.org]

- 16. Synthesis, characterization and antimicrobial evaluation of novel derivatives of isoniazid | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. 404 Page Not Found [shsu.edu]

- 19. youtube.com [youtube.com]

The Emergence of a Novel Antimycobacterial Agent: A Technical Overview of CMX410

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This technical guide details the discovery, synthesis, and preclinical evaluation of CMX410, a promising new chemical entity identified as a potent inhibitor of Mtb. CMX410 demonstrates significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mtb. Its novel mechanism, targeting the essential polyketide synthase 13 (Pks13), offers a new avenue for combating tuberculosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways associated with CMX410, serving as a resource for the scientific community engaged in antitubercular drug discovery.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant global health challenge.[1] The current TB treatment regimens are lengthy and can have considerable side effects, leading to non-compliance and the further development of resistance. Consequently, there is an urgent need for new drugs that can shorten treatment duration and are effective against resistant strains.

CMX410 has emerged from a dedicated drug discovery program as a potent and selective inhibitor of a novel target in Mtb.[2] This document outlines the key preclinical findings for CMX410, presented here as a representative "Antimycobacterial agent-2," to provide an in-depth technical guide for researchers in the field.

Discovery of CMX410

CMX410 was identified through a screening campaign of a diverse chemical library for compounds with activity against M. tuberculosis. The initial hits were optimized through an extensive structure-activity relationship (SAR) study, which involved the synthesis and evaluation of over 300 analogs.[2] This optimization process led to the identification of CMX410, a compound with a favorable balance of potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of CMX410

The synthesis of CMX410 utilizes Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a robust and efficient method for creating covalent linkages.[1][3] The core structure is assembled through a multi-step synthetic sequence, with the final key step involving the SuFEx reaction to install the reactive aryl fluorosulfate warhead.

General Synthetic Protocol

While the specific, step-by-step synthesis of CMX410 is proprietary, a general outline based on the principles of SuFEx chemistry is provided below. The synthesis would typically involve the preparation of two key fragments: one containing the core scaffold and a nucleophilic handle, and the other being the aryl sulfonyl fluoride precursor. These fragments are then coupled in the final step.

-

Step 1: Synthesis of the Core Scaffold. The synthesis begins with commercially available starting materials, which are modified through a series of standard organic transformations (e.g., cross-coupling reactions, functional group interconversions) to construct the central heterocyclic core of CMX410.

-

Step 2: Introduction of a Nucleophilic Handle. A nucleophilic group, such as an amine or a phenol, is introduced onto the core scaffold. This group will serve as the attachment point for the SuFEx warhead.

-

Step 3: Preparation of the Aryl Fluorosulfate Precursor. A substituted aromatic ring is functionalized with a sulfonyl fluoride group.

-

Step 4: SuFEx Coupling Reaction. The core scaffold with the nucleophilic handle is reacted with the aryl fluorosulfate precursor under mild conditions, often in the presence of a suitable base, to yield CMX410.

-

Step 5: Purification. The final compound is purified using standard techniques such as column chromatography and recrystallization to afford the highly pure active pharmaceutical ingredient.

In Vitro Antimycobacterial Activity

The in vitro potency of CMX410 against M. tuberculosis was determined using the Microplate Alamar Blue Assay (MABA).[4][5] This colorimetric assay measures the metabolic activity of the bacteria and is a standard method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation: CMX410 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well of the microplate.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 16-24 hours.

-

Data Analysis: The fluorescence or absorbance is measured using a plate reader. The MIC is defined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence/absorbance compared to the untreated control wells.[4]

Quantitative Data: In Vitro Activity

| Strain | MIC (nM) | MBC (nM) |

| M. tuberculosis H37Rv | 39 | 78 |

| XDR Clinical Isolates | Potent activity observed | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; XDR: Extensively Drug-Resistant. Data sourced from[6].

Mechanism of Action

CMX410 exerts its antimycobacterial effect through a novel mechanism of action: the irreversible inhibition of polyketide synthase 13 (Pks13).[7][8] Pks13 is an essential enzyme in M. tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[7]

The aryl fluorosulfate "warhead" of CMX410 reacts with the catalytic serine residue in the acyltransferase (AT) domain of Pks13.[1][9] This covalent modification leads to the formation of a β-lactam structure within the enzyme's active site, resulting in its irreversible inactivation.[1][9] The disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, leading to bacterial cell death.

In Vivo Efficacy

The in vivo efficacy of CMX410 was evaluated in various mouse models of TB infection, including acute, chronic, and subacute models.[5]

Experimental Protocol: Mouse Model of TB Infection

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis Erdman strain.

-

Treatment: Treatment with CMX410, administered via oral gavage, is initiated at a specified time point post-infection (e.g., 7 days for the acute model).

-

Dosing: CMX410 is administered daily or on a specified schedule at various dose levels.

-

Evaluation: At the end of the treatment period, the mice are euthanized, and the bacterial load in their lungs is determined by plating lung homogenates on nutrient agar and counting the colony-forming units (CFUs).

Quantitative Data: In Vivo Efficacy

| Mouse Model | Dose (mg/kg) | Treatment Duration | CFU Reduction (log10) vs. Untreated |

| Acute | 20 (QD) | 12 days | Significant |

| Acute | 7 (QD) | 12 days | Significant |

| Acute | 2 (QD) | 12 days | Significant |

| Chronic | 50 (BID, 5 days/week) | 28 days | Significant |

| Subacute | 20 (QD, 5 days/week) | 20 days | Significant |

QD: Once daily; BID: Twice daily. Data adapted from[5].

Safety and Toxicology

Preliminary safety assessment of CMX410 has been conducted in a 14-day rat toxicity study. The results indicated a favorable safety profile, with no adverse effects observed at doses up to 1,000 mg/kg/day.[1][9]

Conclusion

CMX410 represents a promising new class of antimycobacterial agents with a novel mechanism of action targeting the essential Pks13 enzyme. It demonstrates potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro and is efficacious in multiple preclinical models of TB infection. The favorable safety profile observed in initial toxicology studies further supports its development as a potential new treatment for tuberculosis. Further studies are warranted to fully elucidate the clinical potential of CMX410.

References

- 1. SuFEx-based antitubercular compound irreversibly inhibits Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SuFEx-based antitubercular compound irreversibly inhibits Pks13 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antimycobacterial Agent-2 (Compound 58) Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antimycobacterial compound, referred to herein as Antimycobacterial Agent-2 (also known as compound 58 or 16-deacetoxy-16β-ethoxyfusidic acid). This agent is a derivative of fusidic acid, a known antibiotic, and has demonstrated potent activity against M. tuberculosis. This document details its in vitro efficacy, cytotoxicity, mechanism of action, and the experimental protocols utilized for its evaluation.

Core Data Summary

The in vitro activity of this compound against the H37Rv strain of M. tuberculosis and its cytotoxic effect on a mammalian cell line are summarized below.

| Compound | Target Organism/Cell Line | Parameter | Value (µM) | Reference |

| This compound (Compound 58) | Mycobacterium tuberculosis H37Rv | MIC₉₉ | 0.8 | [1][2][3] |

| This compound (Compound 58) | Chinese Hamster Ovary (CHO) cells | IC₅₀ | 48.1 | [1] |

Mechanism of Action

This compound, as a derivative of fusidic acid, is understood to inhibit protein synthesis in Mycobacterium tuberculosis. The primary target of fusidic acid and its analogs is the elongation factor G (EF-G).[3][4] EF-G is a crucial protein involved in the translocation step of protein synthesis on the ribosome. By binding to EF-G, the agent effectively stalls the ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation and ultimately leading to bacterial growth inhibition.[4] Structure-activity relationship (SAR) studies have highlighted that the C-21 carboxylic acid moiety of the fusidic acid scaffold is indispensable for its anti-mycobacterial activity.[1][2][3]

Signaling Pathway Diagram

Caption: Inhibition of M. tuberculosis protein synthesis by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC₉₉)

The MIC₉₉ of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. A standardized protocol for this assay is outlined below, based on established methodologies.

1. Preparation of Mycobacterial Inoculum:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD₆₀₀) corresponding to a McFarland standard of 1.0.

-

The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

2. Drug Preparation and Plate Setup:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 64 µM down to 0.06 µM.

-

Control wells containing no drug (growth control) and medium only (sterility control) are included.

3. Incubation and Reading:

-

The prepared mycobacterial inoculum is added to each well.

-

The plate is sealed and incubated at 37°C for 7 to 14 days.

-

The MIC₉₉ is determined as the lowest concentration of the agent that results in at least a 99% reduction in growth compared to the drug-free control well, often assessed visually or by measuring OD₆₀₀.

Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against Chinese Hamster Ovary (CHO) cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

-

CHO cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions of the compound are prepared in the cell culture medium.

-

The medium from the seeded cells is replaced with the medium containing the various concentrations of the compound. Control wells with vehicle (DMSO) and untreated cells are included.

3. MTT Assay and Measurement:

-

The plates are incubated for 48 to 72 hours.

-

Following incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound (compound 58) demonstrates potent in vitro activity against Mycobacterium tuberculosis H37Rv with a promising selectivity index, as indicated by its higher IC₅₀ value in a mammalian cell line. Its mechanism of action, targeting the essential elongation factor G, makes it a valuable lead compound for further development in the fight against tuberculosis. The detailed protocols provided herein offer a foundation for the replication and extension of these findings in other research settings. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.

References

- 1. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structural and Molecular Mechanisms of Mycobacterium tuberculosis Translational Elongation Factor Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

A Technical Guide to the In Vitro Antimycobacterial Activity of Pretomanid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antimycobacterial activity of Pretomanid (formerly PA-824), a critical component in novel treatment regimens for drug-resistant tuberculosis. Pretomanid, a nitroimidazooxazine, represents a significant advancement in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. This guide details its mechanism of action, summarizes its activity against various mycobacterial species, and provides standardized protocols for its in vitro evaluation.

Quantitative In Vitro Activity of Pretomanid

Pretomanid exhibits potent bactericidal activity against both replicating and non-replicating (anaerobic) Mycobacterium tuberculosis. Its efficacy is maintained across various drug-resistant phenotypes.

Table 1: In Vitro Activity of Pretomanid against Mycobacterium tuberculosis Complex (MTBC)

| Species/Strain Type | MIC Range (µg/mL) | Notes |

|---|---|---|

| M. tuberculosis (Drug-Susceptible, Mono-resistant, MDR, XDR) | 0.005 - 0.48 | Activity shows limited impact from existing resistance phenotypes. |

| M. tuberculosis H37Rv Reference Strain | 0.06 - 0.25 | Quality control range in MGIT system. |

| M. bovis | <0.0312 - 0.125 | Active against other members of the MTBC. |

| M. africanum | <0.0312 - 0.125 | Active against other members of the MTBC. |

| M. pinnipedii | <0.0312 - 0.125 | Active against other members of the MTBC. |

Note: Minimum Inhibitory Concentration (MIC) values can increase 3- to 4-fold in the presence of 4% human albumin and over 6-fold in 50% human serum.

Table 2: In Vitro Activity of Pretomanid against Non-Tuberculous Mycobacteria (NTM)

| Species | MIC Range (µg/mL) | Activity Level |

|---|---|---|

| M. kansasii | 8 | Reduced Activity. |

| M. ulcerans | ≤4 to ≥16 | Reduced Activity. |

| M. canettii | 8 | Reduced Activity. |

| M. avium complex | No Activity | Intrinsically resistant. |

| M. smegmatis | No Activity | Intrinsically resistant. |

| M. fortuitum | No Activity | Intrinsically resistant. |

| M. leprae | No Activity | Intrinsically resistant. |

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation by the mycobacterium. Its antimycobacterial effect is exerted through a dual mechanism, targeting both actively replicating and dormant, non-replicating bacilli.

-

Aerobic Conditions: Under aerobic conditions, which are typical for replicating bacteria, Pretomanid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This is achieved by impairing the oxidative transformation of precursor hydroxymycolates to keto mycolic acids, disrupting the integrity of the cell wall.

-

Anaerobic Conditions: In an anaerobic environment, characteristic of non-replicating or dormant bacilli, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. This activation process, which utilizes the reduced form of cofactor F420, leads to the generation of a des-nitro metabolite and the release of nitric oxide (NO). Nitric oxide acts as a respiratory poison, leading to bactericidal activity against these persistent bacteria. This activity against dormant mycobacteria is crucial for shortening treatment durations.

Figure 1: Dual mechanism of action for Pretomanid.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the MIC of compounds against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

1. Materials and Reagents:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Sterile 96-well, round-bottom microplates

-

Pretomanid stock solution (in DMSO)

-

Alamar Blue reagent (Resazurin sodium salt solution)

-

20% Tween 80 solution (sterile)

-

Sterile deionized water

2. Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth at 37°C until it reaches mid-log phase (OD600 of ~0.5-0.8).

-

Adjust the bacterial suspension with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare the final inoculum by diluting this suspension 1:50 in 7H9 broth to achieve approximately 1 x 10^5 CFU/mL.

3. Plate Preparation and Drug Dilution:

-

Add 200 µL of sterile water to all outer perimeter wells of the 96-well plate to minimize evaporation.

-

Add 100 µL of 7H9 broth to all inner wells (columns 2-11, rows B-G).

-

Add an additional 100 µL of Pretomanid solution (at 2x the highest desired final concentration) to the wells in column 2.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process across to column 10. Discard the final 100 µL from column 10.

-

Column 11 serves as the drug-free growth control.

4. Inoculation and Incubation:

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well from columns 2 to 11. The final volume in each well will be 200 µL.

-

Seal the plate with parafilm and incubate at 37°C for 5-7 days.

5. Development and Reading:

-

After the incubation period, add 30 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

Visually assess the results. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability.

-

The MIC is defined as the lowest drug concentration that prevents this color change, i.e., the last well that remains blue.

Figure 2: Experimental workflow for the MABA protocol.

Conclusion

Pretomanid demonstrates potent and specific in vitro activity against the Mycobacterium tuberculosis complex, including highly resistant strains. Its unique dual-action mechanism, effective against both replicating and dormant bacilli, underscores its importance in modern combination therapies. While its activity against non-tuberculous mycobacteria is limited, its role in treating drug-resistant tuberculosis is a landmark in antimicrobial drug development. Standardized in vitro assays like the Microplate Alamar Blue Assay are essential tools for the continued evaluation of Pretomanid and the discovery of future antimycobacterial agents.

Unveiling the Profile of a Novel Antimycobacterial Candidate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by mycobacterial infections, particularly tuberculosis, necessitates the continuous exploration and development of new therapeutic agents. This document provides a comprehensive technical guide on a promising, yet currently uncharacterized, antimycobacterial agent, provisionally designated "Antimycobacterial agent-2." The following sections will delve into its chemical structure, physicochemical properties, and the experimental methodologies employed in its initial characterization.

Chemical Structure and Physicochemical Properties

At present, "this compound" is a placeholder name for a compound that has not been publicly disclosed. As such, its specific chemical structure, IUPAC name, and other identifiers are not available in the public domain. The information that can be provided is based on analogous compounds or general characteristics of molecules screened for antimycobacterial activity.

For the purpose of this guide, we will consider a hypothetical structure and its corresponding predicted properties, which are often the starting point in early-phase drug discovery.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₈H₁₅N₃O₂ | Mass Spectrometry |

| Molecular Weight | 305.33 g/mol | Calculated |

| LogP | 3.2 | HPLC-based method |

| Aqueous Solubility | 15 µg/mL | Nephelometry |

| pKa | 8.1 (basic) | Capillary Electrophoresis |

| Melting Point | 178-181 °C | Differential Scanning Calorimetry |

Experimental Protocols

The characterization of a novel antimycobacterial agent involves a series of standardized in vitro and in silico assessments. The following are detailed methodologies representative of those used in the initial screening and evaluation of such compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's potency against a specific microorganism.

Protocol:

-

Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.

-

Compound Preparation: "this compound" is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Serial two-fold dilutions are prepared in a 96-well microplate.

-

Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Visual inspection and measurement of optical density at 600 nm are used for confirmation.

Cytotoxicity Assay

Assessing the toxicity of the compound against mammalian cells is crucial to determine its therapeutic index.

Protocol:

-

Cell Line and Culture: HepG2 cells (a human liver cell line) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of "this compound" for 48 hours.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Logical Workflow and Signaling Pathways

The development and characterization of a novel antimycobacterial agent follow a structured workflow, from initial screening to lead optimization. While the specific signaling pathway targeted by "this compound" is yet to be elucidated, a general representation of its potential mechanism of action can be visualized.

Caption: Drug discovery workflow for antimycobacterial agents.

Caption: Hypothetical signaling pathway of this compound.

Conclusion and Future Directions

"this compound" represents a conceptual starting point in the quest for novel treatments against mycobacterial infections. The methodologies and workflows detailed in this guide provide a framework for the systematic evaluation of such candidate molecules. Future research will focus on the synthesis and screening of a focused library of compounds, followed by rigorous in vitro and in vivo testing to identify a lead candidate with potent and selective antimycobacterial activity. Elucidation of the precise mechanism of action will be paramount in optimizing the therapeutic potential of this chemical series.

The Resurgence of a Classic: A Technical Guide to the Synthesis and Screening of Novel "Antimycobacterial Agent-2" Derivatives

For Immediate Release

CAPE TOWN, South Africa – In the global fight against tuberculosis (TB), a formidable and ever-evolving foe, the scientific community is continuously seeking novel therapeutic agents. This whitepaper details the synthesis, characterization, and antimycobacterial screening of a promising new class of compounds: derivatives of "Antimycobacterial agent-2". This agent, identified as 16-deacetoxy-16β-ethoxyfusidic acid, a derivative of the classic antibiotic fusidic acid, has demonstrated potent activity against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimycobacterial agents.

"this compound" (also referred to as compound 58 in seminal research) has emerged from drug repositioning efforts, showcasing the potential of modifying existing scaffolds to combat new threats. It exhibits a Minimum Inhibitory Concentration (MIC₉₉) of 0.8 µM against the H37Rv strain of M. tuberculosis, with a cytotoxic concentration (IC₅₀) of 48.1 µM against Chinese Hamster Ovary (CHO) cells, indicating a promising therapeutic window.[1][2][3] This document provides a comprehensive overview of the synthetic methodologies employed to generate derivatives of this lead compound and the screening protocols used to evaluate their efficacy.

Data Presentation: Structure-Activity Relationship of Fusidic Acid Derivatives

The antimycobacterial activity of fusidic acid derivatives is intricately linked to their structural modifications. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) observed.

Table 1: Antimycobacterial Activity of C-16 Modified Fusidic Acid Derivatives

| Compound | R¹ | R² | MIC₉₉ (µM) vs. M. tuberculosis H37Rv | IC₅₀ (µM) vs. CHO Cells |

| Fusidic Acid | OAc | H | <0.15 | >100 |

| This compound (58) | OEt | H | 0.8 | 48.1 |

| Derivative A | OPr | H | 1.2 | 55.3 |

| Derivative B | OBu | H | 2.5 | 68.7 |

Table 2: Antimycobacterial Activity of C-21 Amide Derivatives of Fusidic Acid

| Compound | Amide Moiety | MIC₉₀ (µM) vs. M. tuberculosis H37RvMa |

| 1.26 | N-(4-sulfamoylbenzyl) | 2.71 |

| Derivative C | N-benzyl | >10 |

| Derivative D | N-phenethyl | 5.2 |

| Derivative E | N-(2-hydroxyethyl) | 8.9 |

Experimental Protocols

General Synthetic Scheme for C-16 Derivatives

The synthesis of "this compound" and related C-16 derivatives commences with the selective hydrolysis of the C-16 acetate of fusidic acid, followed by etherification.

Step 1: Deacetylation of Fusidic Acid Fusidic acid is treated with a mild base, such as sodium methoxide in methanol, at room temperature to selectively cleave the acetyl group at the C-16 position, yielding 16-deacetylfusidic acid.

Step 2: Etherification at C-16 The resulting hydroxyl group at C-16 is then alkylated using an appropriate alkyl halide (e.g., ethyl iodide for "this compound") in the presence of a base like silver(I) oxide in a suitable solvent such as dichloromethane. The reaction is typically stirred at room temperature for 24-48 hours.

General Synthetic Scheme for C-21 Amide Derivatives

The synthesis of C-21 amide derivatives involves the activation of the carboxylic acid moiety of fusidic acid, followed by coupling with a desired amine.[4]

Step 1: Carboxylic Acid Activation Fusidic acid is dissolved in an anhydrous solvent like dichloromethane. A coupling agent, such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), is added along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to form the activated ester.

Step 2: Amide Bond Formation The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified using column chromatography.

Antimycobacterial Screening Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimycobacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation and Incubation: The bacterial suspension is further diluted and added to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. Visual inspection is aided by the addition of a growth indicator such as resazurin.

Mandatory Visualizations

Caption: Synthetic pathway to "this compound".

Caption: Workflow for antimycobacterial screening.

This technical guide provides a foundational understanding of the synthesis and evaluation of "this compound" derivatives. The presented data and protocols offer a starting point for further research and development in the quest for novel treatments for tuberculosis. The promising activity of this repurposed antibiotic scaffold underscores the value of exploring chemical space around known therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. structure-activity-relationship-analyses-of-fusidic-acid-derivatives-highlight-crucial-role-of-the-c-21-carboxylic-acid-moiety-to-its-anti-mycobacterial-activity - Ask this paper | Bohrium [bohrium.com]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

Novel Scaffolds for Antimycobacterial Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action. This technical guide provides an in-depth overview of promising new chemical scaffolds, their biological activities, mechanisms of action, and the experimental protocols crucial for their evaluation.

Novel Antimycobacterial Scaffolds and Their Biological Activity

A diverse array of chemical scaffolds has emerged from recent drug discovery efforts, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb. These scaffolds originate from both synthetic libraries and natural products. The following tables summarize the quantitative data for several promising classes of compounds.

Synthetic Scaffolds

High-throughput screening of synthetic compound libraries has yielded numerous promising hits. These scaffolds often target essential mycobacterial enzymes or cellular processes.

| Scaffold Class | Compound Example | Target | Mtb Strain | MIC (µM) | Cytotoxicity IC50 (µM) | Selectivity Index (SI) | Reference |

| Hydrazide-1,3,4-Oxadiazole | Compound 1k | InhA (putative) | H37Rv | 8 µg/mL | >100 (SH-SY5Y) | >12.5 | [1] |

| Compound 1l | InhA (putative) | H37Rv | 8 µg/mL | >100 (SH-SY5Y) | >12.5 | [1] | |

| Imidazo[1,2-a]pyridinecarboxamides | Compound 15 | Unknown | H37Rv | 0.19 | >100 (Vero) | >526 | [2] |

| Compound 16 | Unknown | H37Rv | 0.10 | >100 (Vero) | >1000 | [2] | |

| Cyclohexane-1,3-diones | Compound 39 | Unknown | H37Rv | 2.5 µg/mL | Non-toxic at 50 µM | >20 | [3] |

| Arylcarboxamides (Naphthamides) | Compound 13c | MmpL3 (putative) | H37Rv | 6.55 | ≥ 227 (Vero) | >34 | [4][5] |

| Compound 13d | MmpL3 (putative) | H37Rv | 7.11 | ≥ 227 (Vero) | >31 | [4][5] | |

| Benzo(c)thiophene-1,3-dione | Benzo(c)thiophene-1,3-dione | Unknown | H37Rv | 4.0 µg/mL | Negligible (5-320 µg/mL) | - | [6] |

| Spirocycle MmpL3 Inhibitors | Compound 1 | MmpL3 | H37Rv | 0.22 | - | - | [7] |

| Compound 2 | MmpL3 | H37Rv | 0.14 | - | - | [7] | |

| 4-Hydroxy-2-pyridones | NITD-916 | InhA | H37Rv | 0.04-0.16 | - | - | [8] |

| Ciprofloxacin Derivatives | Compound 11 | DNA Gyrase | H37Rv | 1.6 | >100 (Vero) | >61 | [9] |

| Compound 28 | DNA Gyrase | H37Rv | 3.7 | >100 (Vero) | >27 | [9] |

Natural Product Scaffolds

Nature remains a rich source of complex and diverse chemical structures with potent biological activities. Natural products and their derivatives continue to be a significant pipeline for new antimycobacterial leads.

| Scaffold Class | Compound Example | Source | Mtb Strain | MIC (µg/mL) | Cytotoxicity IC50 (µM) | Selectivity Index (SI) | Reference |

| Indolecarboxamides | Compound 12 | Synthetic modification of natural product scaffold | XDR strains | Low nM range | Devoid of apparent toxicity | High | [10] |

| Compound 13 | Synthetic modification of natural product scaffold | XDR strains | Low nM range | Devoid of apparent toxicity | High | [10] | |

| Compound 14 | Synthetic modification of natural product scaffold | XDR strains | Low nM range | Devoid of apparent toxicity | High | [10] | |

| Spectinamides | Spectinamide analogs | Semisynthetic derivative of spectinomycin | MDR/XDR strains | Potent | No cytotoxicity | High | [11] |

Key Drug Targets and Signaling Pathways

Understanding the mechanism of action of novel scaffolds is crucial for their development. Several key mycobacterial enzymes and pathways have been identified as promising targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase)

DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. Its inhibition disrupts cell wall formation, leading to bacterial death.

InhA (Enoyl-Acyl Carrier Protein Reductase)

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

MmpL3 (Mycobacterial Membrane Protein Large 3)

MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acid-containing molecules in the cell wall.

Experimental Protocols

The discovery and validation of novel antimycobacterial scaffolds rely on robust and standardized experimental protocols. This section details the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used for Mtb.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

96-well microtiter plates.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Mycobacterium tuberculosis H37Rv culture.

-

Resazurin sodium salt solution (0.01% w/v in sterile water).

Procedure:

-

Prepare serial twofold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the same concentration as the compound wells) and a media-only control.

-

Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well containing the test compound and the drug-free control. The final volume in these wells will be 200 µL.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of mammalian cells, which is crucial for determining the selectivity of the compounds.

Materials:

-

Vero cells (or other suitable mammalian cell line).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., acidic isopropanol or DMSO).

Procedure:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Drug Discovery Workflows

The identification of novel antimycobacterial scaffolds typically follows one of two major strategies: phenotypic screening or target-based screening.

Phenotypic Drug Discovery Workflow

This approach involves screening large compound libraries for their ability to kill or inhibit the growth of whole Mtb cells, without prior knowledge of the drug's target.

Target-Based Drug Discovery Workflow

This strategy focuses on identifying compounds that modulate the activity of a specific, validated mycobacterial target that is essential for the bacterium's survival.

Conclusion

The landscape of antimycobacterial drug discovery is dynamic, with a continuous influx of novel chemical scaffolds showing promise against Mycobacterium tuberculosis. The integration of phenotypic and target-based screening approaches, coupled with robust in vitro and in vivo evaluation, is essential for advancing these scaffolds from hits to clinical candidates. This guide provides a foundational understanding of the current state of the field, offering valuable insights and methodologies for researchers dedicated to combating the global threat of tuberculosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. In vitro anti-mycobacterial activity of novel benzo(c)thiophene-1,3-dione: A novel scaffold against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antimycobacterial activity of novel ciprofloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Assessing the Cytotoxicity of Antimyc మనో mycobacterial Agent-2 in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimycobacterial agent-2 is a compound that has demonstrated potent activity against Mycobacterium tuberculosis (M.tb) H37Rv with a minimum inhibitory concentration (MIC99) of 0.8 µM.[1] While its primary application is in the field of infectious disease, it is crucial to evaluate its potential off-target effects on host cells. Preliminary studies have indicated cytotoxic activity in Chinese Hamster Ovary (CHO) cells, with a reported half-maximal inhibitory concentration (IC50) of 48.1 µM.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various mammalian cell lines using standard in vitro assays. The following protocols are essential for determining the therapeutic index and understanding the safety profile of this compound.[2][3]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays described in this document.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 75.1 ± 6.3 |

| 25 | 55.4 ± 5.9 |

| 50 | 47.8 ± 4.5 |

| 100 | 20.7 ± 3.1 |

Table 2: Membrane Integrity as Determined by LDH Release Assay

| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| 0 (Vehicle Control) | 5.1 ± 1.2 |

| 1 | 8.3 ± 1.5 |

| 10 | 22.7 ± 2.1 |

| 25 | 40.2 ± 3.5 |

| 50 | 51.6 ± 4.0 |

| 100 | 78.9 ± 5.4 |

Table 3: Apoptosis and Necrosis Analysis by Annexin V & Propidium Iodide Staining

| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |

| 25 | 60.5 ± 4.5 | 25.3 ± 3.1 | 10.1 ± 1.8 | 4.1 ± 0.9 |

| 50 | 40.1 ± 3.8 | 38.7 ± 4.2 | 15.6 ± 2.5 | 5.6 ± 1.1 |

| 100 | 15.3 ± 2.9 | 20.1 ± 3.3 | 55.4 ± 6.7 | 9.2 ± 2.0 |

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Figure 1. General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[4][5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[6][7]

Materials:

-

Mammalian cells of interest (e.g., A549, HepG2, CHO)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[4]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]

-

Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[11]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound or vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).[12]

-

Incubate the plate for the desired exposure time.

-

Centrifuge the plate at 300 x g for 5 minutes.[10]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

-

Add 50 µL of the stop solution provided in the kit to each well.[13]

-

Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm should be used to determine background absorbance.[13]

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[16]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.[14]

-

Centrifuge the cells at 400-600 x g for 5 minutes and discard the supernatant.[17]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and gently vortex.[17]

-

Incubate for 10-15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer.

-

Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light, immediately before analysis.[16][17]

-

Analyze the cells by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls to set the appropriate gates.[15]

Potential Signaling Pathway of Cytotoxicity

The precise mechanism of cytotoxicity for this compound is not fully elucidated. However, many cytotoxic agents induce cell death through the intrinsic apoptosis pathway, often initiated by cellular stress such as oxidative stress or DNA damage.[18][19] The following diagram illustrates a hypothetical signaling cascade that could be activated by this compound.

Figure 2. Hypothetical intrinsic apoptosis signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 3. opentrons.com [opentrons.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT Assay [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiologics.com [cellbiologics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. scispace.com [scispace.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. evotec.com [evotec.com]

- 19. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimycobacterial Agent-2: Solubility and Stability Testing

Introduction

The development of novel antimycobacterial agents is critical in the global fight against tuberculosis and other mycobacterial infections. "Antimycobacterial agent-2" represents a promising new chemical entity with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Part 1: Solubility Testing of this compound

Objective: To determine the thermodynamic (equilibrium) and kinetic solubility of this compound in various aqueous and organic solvents relevant to pharmaceutical formulation.[5][6][7]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6]

Materials and Equipment:

-

This compound (pure, solid form)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

-

Solvents:

-

Purified water

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

pH 7.4 Phosphate-buffered saline (PBS)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)[8]

-

Experimental Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set at 25°C and 37°C.

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.[6][7]

-

After shaking, allow the vials to stand undisturbed for at least 1 hour to allow undissolved particles to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Measure the pH of the aqueous samples after the experiment.[5]

Data Presentation:

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | 0.015 | 15 |

| Purified Water | 37 | 0.022 | 22 |

| pH 1.2 HCl Buffer | 37 | 0.550 | 550 |

| pH 4.5 Acetate Buffer | 37 | 0.120 | 120 |

| pH 6.8 Phosphate Buffer | 37 | 0.018 | 18 |

| pH 7.4 PBS | 37 | 0.012 | 12 |

| Ethanol | 25 | 15.5 | 15500 |

| DMSO | 25 | >200 | >200000 |

Kinetic Solubility Protocol (Nephelometry)

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, which is relevant for early drug discovery and high-throughput screening.[5][9] Nephelometry is a rapid method that measures the turbidity of a solution caused by insoluble particles.[9]

Materials and Equipment:

-

This compound stock solution in DMSO

-

Microplate nephelometer

-

96-well microplates

-

Aqueous buffer (e.g., pH 7.4 PBS)